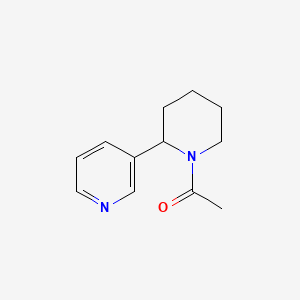
N-Acetyl-Anabasine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-Anabasine is a derivative of anabasine, an alkaloid found in certain plants, particularly in the Nicotiana species Anabasine is structurally similar to nicotine and has been studied for its various biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Anabasine typically involves the acetylation of anabasine. One common method is to react anabasine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
N-Acetyl-Anabasine undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as tert-butyl hydroperoxide (TBHP) or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions of this compound are less common but can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: TBHP, MCPBA, MoCl5
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: N-oxide derivatives of this compound
Reduction: Reduced forms of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
作用機序
The mechanism of action of N-Acetyl-Anabasine involves its interaction with various molecular targets. It is known to interact with nicotinic acetylcholine receptors, similar to nicotine, which can lead to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and signal transduction pathways .
類似化合物との比較
Similar Compounds
Anabasine: The parent compound of N-Acetyl-Anabasine, known for its biological activities.
Nicotine: Structurally similar to anabasine and this compound, with well-known effects on the nervous system.
Cytisine: Another alkaloid with structural similarities to anabasine and studied for its potential therapeutic applications.
Uniqueness of this compound
This compound is unique due to its acetyl group, which modifies its chemical properties and potential applications. This modification can enhance its biological activity and make it a valuable compound for further research and development.
特性
CAS番号 |
91557-10-7 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
1-(2-pyridin-3-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h4-5,7,9,12H,2-3,6,8H2,1H3 |
InChIキー |
DOBAEHHTUBAASS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
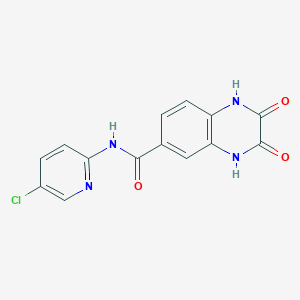
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
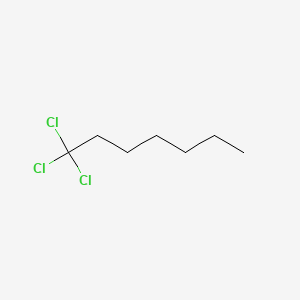
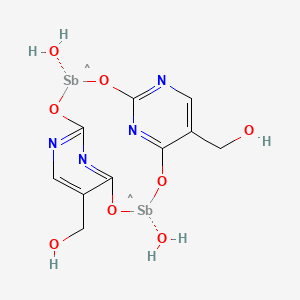
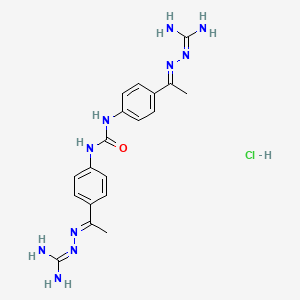
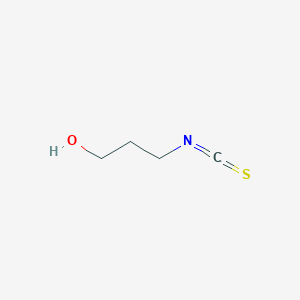
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
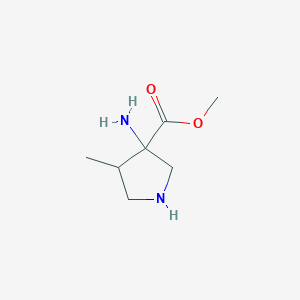
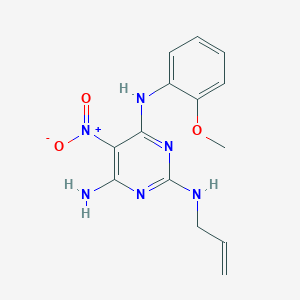
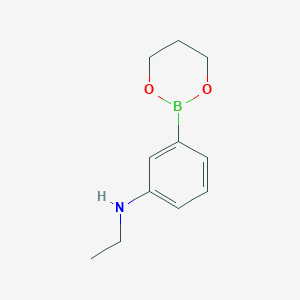
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

